molecular formula C17H15FN6 B10924023 1-(4-Fluorophenyl)-3,5-bis(1-methylpyrazol-4-yl)pyrazole CAS No. 1006348-87-3

1-(4-Fluorophenyl)-3,5-bis(1-methylpyrazol-4-yl)pyrazole

Cat. No.: B10924023
CAS No.: 1006348-87-3
M. Wt: 322.34 g/mol
InChI Key: NMAAFBKUUBRECL-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3,5-bis(1-methylpyrazol-4-yl)pyrazole is a synthetic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-3,5-bis(1-methylpyrazol-4-yl)pyrazole typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-3,5-bis(1-methylpyrazol-4-yl)pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products:

    Oxidation: Formation of corresponding pyrazole oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with different functional groups.

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 1-(4-Fluorophenyl)-3,5-bis(1-methylpyrazol-4-yl)pyrazole stands out due to its unique combination of fluorophenyl and methylpyrazolyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

1006348-87-3

Molecular Formula

C17H15FN6

Molecular Weight

322.34 g/mol

IUPAC Name

1-(4-fluorophenyl)-3,5-bis(1-methylpyrazol-4-yl)pyrazole

InChI

InChI=1S/C17H15FN6/c1-22-10-12(8-19-22)16-7-17(13-9-20-23(2)11-13)24(21-16)15-5-3-14(18)4-6-15/h3-11H,1-2H3

InChI Key

NMAAFBKUUBRECL-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=CC(=NN2C3=CC=C(C=C3)F)C4=CN(N=C4)C

Origin of Product

United States

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